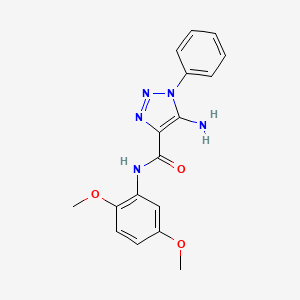

5-amino-N-(2,5-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

Molecular Formula: C₁₈H₁₈FN₅O₃ Monoisotopic Mass: 371.139368 g/mol Key Structural Features:

- A 1-phenyl group at position 1 of the triazole ring.

- A 5-amino substituent at position 4 of the triazole core.

- An N-(2,5-dimethoxyphenyl) carboxamide group at position 2.

- A 4-fluorobenzyl substitution in some derivatives (e.g., ).

Biological Relevance: This compound belongs to the 5-amino-1,2,3-triazole-4-carboxamide family, which has demonstrated antiproliferative activity against cancer cell lines, including renal cancer (RXF 393) and CNS cancer (SNB-75), with growth inhibition percentages (GP) ranging from -13.42% to -27.30% . The 2,5-dimethoxyphenyl substituent may enhance metabolic stability and target binding compared to halogenated or alkylated analogs .

Properties

IUPAC Name |

5-amino-N-(2,5-dimethoxyphenyl)-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-24-12-8-9-14(25-2)13(10-12)19-17(23)15-16(18)22(21-20-15)11-6-4-3-5-7-11/h3-10H,18H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKHCXGQSJSDFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2,5-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor can be prepared from 2,5-dimethoxyaniline through diazotization followed by azidation.

Substitution Reactions: The phenyl group can be introduced through a nucleophilic substitution reaction, where the triazole intermediate reacts with a phenyl halide under basic conditions.

Amination and Carboxamide Formation: The amino group can be introduced via a reduction reaction, and the carboxamide group can be formed through an amidation reaction using appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, sulfonates, and bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Amines or alcohols.

Substitution Products: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Antiparasitic Activity

One of the most notable applications of this compound is its antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas' disease. A study published in the Journal of Medicinal Chemistry highlights the optimization of a series of 5-amino-1,2,3-triazole-4-carboxamides, which includes derivatives like 5-amino-N-(2,5-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide. The optimized compounds showed significant potency and improved metabolic stability compared to existing treatments such as benznidazole and nifurtimox .

Case Study: Efficacy Against Chagas' Disease

In a phenotypic screening against intracellular Trypanosoma cruzi in VERO cells, the compound demonstrated effective suppression of parasite burden in mouse models. The lead compound from this series exhibited submicromolar activity (pEC50 > 6) and favorable pharmacokinetic properties, making it a promising candidate for further development .

Anticancer Potential

Research indicates that triazole derivatives exhibit anticancer properties through various mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cells. The structural features of this compound suggest potential interactions with cancer-related targets.

Antimicrobial Properties

The compound's triazole moiety is known for antimicrobial activity against various pathogens. Triazoles have been reported to inhibit fungal growth and possess antibacterial properties.

Data Table: Antimicrobial Activity Comparison

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | Candida albicans | 8 µg/mL |

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized for yield and purity. Research has focused on improving synthetic pathways to enhance the efficiency of producing this compound.

Synthetic Route Overview

The synthesis typically involves:

- Formation of the triazole ring through cycloaddition reactions.

- Introduction of functional groups to enhance biological activity.

- Characterization using techniques such as NMR and mass spectrometry to confirm structural integrity.

Mechanism of Action

The mechanism of action of 5-amino-N-(2,5-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Modifications and Physicochemical Properties

Key Findings:

Substituent Effects on Bioactivity: Methoxy Groups: The 2,5-dimethoxyphenyl substituent in the target compound enhances selectivity for CNS cancer (SNB-75) compared to 2,4-dimethoxy analogs, which show broader activity . Benzyl vs. Phenyl: The 4-fluorobenzyl group () may improve blood-brain barrier penetration compared to simple phenyl substitutions .

Synthetic Yields and Feasibility :

- Carboxamide coupling reactions (e.g., EDCI/HOBt-mediated) yield 62–71% for triazole derivatives, with chloro-substituted analogs (e.g., 3b) showing higher crystallinity (mp 171–172°C) .

- The target compound’s synthesis likely follows similar protocols, though specific yields are unreported .

Metabolic Stability: The benzophenone metabolite (M1) of CAI lacks calcium influx inhibition, highlighting the importance of the triazole-carboxamide core for activity . Methoxy groups in the target compound may reduce phase I metabolism compared to halogenated analogs, as seen in for NBOMe derivatives .

Pharmacological Comparison

Biological Activity

5-amino-N-(2,5-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS Number: 951893-34-8) is a compound that has garnered attention for its potential biological activities, particularly in the context of antiparasitic properties. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 339.3 g/mol. The structure features a triazole ring, which is often associated with diverse biological activities.

Chagas Disease and Trypanosoma cruzi

One of the most significant areas of research involving this compound is its activity against Trypanosoma cruzi, the causative agent of Chagas disease. A study focused on optimizing derivatives of 5-amino-1,2,3-triazole-4-carboxamide highlighted its potential as a hit compound in high-content screening against this intracellular parasite. The optimized derivatives demonstrated submicromolar activity (pEC50 > 6), indicating strong antiparasitic effects .

Table 1: Biological Activity Against Trypanosoma cruzi

| Compound | pEC50 Value | Selectivity Index |

|---|---|---|

| Compound 3 | >6 | Not specified |

| Optimized Derivative | 7.4 | High |

The study reported that while some compounds exhibited moderate potency, they also showed high ligand efficiency (LE = 0.35), suggesting favorable pharmacokinetic properties .

Antimalarial Activity

Another study examined the antimalarial properties of triazole derivatives similar to the compound . While direct data on this compound was not provided, the triazole core has been associated with promising antimalarial activity against Plasmodium falciparum. Compounds derived from similar structures showed low cytotoxicity and significant efficacy in vitro and in vivo .

Research indicates that compounds containing the triazole moiety may disrupt cellular processes in parasites. For instance, transmission electron microscopy studies revealed that certain derivatives caused significant ultrastructural damage to Plasmodium trophozoites, including loss of membrane integrity and organelle degradation . This suggests that the mechanism of action may involve interference with critical cellular functions.

Safety and Toxicity Profile

In terms of safety, studies have shown that derivatives of this compound exhibit low cytotoxicity against mammalian cell lines such as HepG2 and Vero cells. The compounds tested did not cause hemolysis or significant toxicity in acute toxicity tests . This safety profile is crucial for their potential development as therapeutic agents.

Q & A

Basic Research Question

- Cell Line Panels : Use NCI-60 screens to evaluate antiproliferative activity (e.g., renal RXF 393 or CNS SNB-75 cells) .

- Assays : MTT or SRB assays for IC determination. Example: GP (Growth Percentage) values of -13.42% (RXF 393) and -27.30% (SNB-75) for analogs .

- Combination Studies : Synergy testing with agents like 3′,4′-dimethoxyflavone to enhance efficacy .

How can mechanistic studies elucidate the compound's action against cancer targets?

Advanced Research Question

- Kinase Inhibition : Test against B-Raf or VEGFR2 via enzymatic assays .

- Apoptosis Markers : Measure caspase-3/7 activation or PARP cleavage in treated cells .

- Molecular Docking : Use AutoDock or Schrödinger to predict binding to kinase ATP pockets (e.g., B-Raf; ΔG ≈ -9.5 kcal/mol) .

What strategies explore the structure-activity relationship (SAR) of this triazole derivative?

Advanced Research Question

-

Substituent Variation : Modify methoxy or phenyl groups to assess impact on activity. For example, 2,5-dimethoxyphenyl enhances solubility vs. chloro-substituted analogs .

-

Data Table :

Derivative Substituent Antiproliferative Activity (GP%) Target Cell Line 2,5-Dimethoxyphenyl -27.30 SNB-75 4-Fluorophenyl -13.42 RXF 393 2,4-Dichlorophenyl -31.50 SK-MEL-5

How should discrepancies in antiproliferative activity data between analogs be addressed?

Advanced Research Question

- Assay Variability : Standardize protocols (e.g., cell density, incubation time) .

- Solubility Factors : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Cell Line Specificity : Validate target selectivity via transcriptomic profiling (e.g., EGFR-overexpressing lines) .

What methodologies address poor bioavailability in preclinical studies?

Advanced Research Question

- Formulation Strategies : Nanoemulsions or liposomes to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester moieties) for improved absorption .

- In Vitro ADME : Caco-2 permeability assays and microsomal stability tests (e.g., t >60 mins) .

What are best practices for refining crystal structures using SHELXL?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.